4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Description
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
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Scientific Research Applications
Enzymatic and Cellular Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related structurally to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds showed not only enzymatic and cellular activity but also in vivo oral antihypertensive activity. This research highlights the potential of such compounds in the development of treatments for hypertension through modulation of cyclic GMP phosphodiesterase activity (Dumaitre & Dodic, 1996).
Cognitive Impairment Treatment
Another significant area of application involves the design and synthesis of phosphodiesterase 1 (PDE1) inhibitors, utilizing a scaffold similar to that of this compound. These inhibitors, particularly ITI-214, demonstrated picomolar inhibitory potency, excellent selectivity against other PDE families, and efficacy in vivo. ITI-214 is under clinical development for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of these compounds in addressing cognitive impairments (Li et al., 2016).
Antitumor Activity
The synthesis and antitumor evaluation of new morpholine-based heterocycles derived from 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones showed promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This research suggests the potential of compounds structurally related to this compound in cancer therapy, with certain compounds exhibiting significant antitumor activity compared to the standard antitumor drug cisplatin (Muhammad et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Research on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which share a core structural motif with this compound, revealed their potential as anti-inflammatory and antimicrobial agents. These compounds showed significant activity against Gram-positive bacteria and fungi, and one of the compounds demonstrated comparable anti-inflammatory activity to indomethacin, a standard drug, suggesting their utility in developing new antimicrobial and anti-inflammatory treatments (Aggarwal et al., 2014).
Properties
IUPAC Name |
4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14(2)17-12-18(22-8-10-24-11-9-22)23-19(21-17)16(13-20-23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHANBRFROCVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321005 |
Source
|
Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665113 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900263-12-9 |
Source
|
Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.